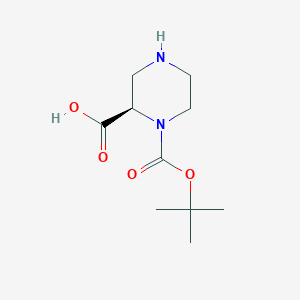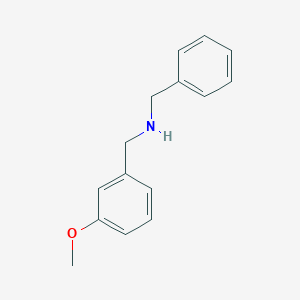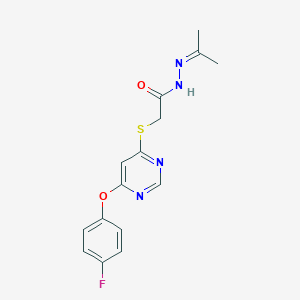
Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide, also known as Pyrithione, is a widely used compound in scientific research. It is a synthetic organic compound that is used in various fields of research, including biochemistry, pharmacology, and toxicology. Pyrithione is a potent inhibitor of fungal growth and has been extensively studied for its potential use as an antifungal agent.
作用機序
The mechanism of action of Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide is not fully understood, but it is believed to involve the inhibition of fungal growth by disrupting the synthesis of fungal cell walls. Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has also been shown to interfere with the oxidative phosphorylation process in fungal cells, leading to a decrease in ATP production and ultimately cell death.
生化学的および生理学的効果
Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including chitin synthase and glucan synthase, which are involved in the synthesis of fungal cell walls. Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has also been found to induce oxidative stress in fungal cells, leading to an increase in reactive oxygen species and ultimately cell death.
実験室実験の利点と制限
One of the main advantages of Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide is its broad-spectrum antifungal activity. It has been shown to be effective against a wide range of fungal species, making it a valuable tool in the study of fungal biology. However, Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has some limitations, including its potential toxicity to mammalian cells. It has been shown to have cytotoxic effects on human cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide. One area of interest is the development of more specific and potent antifungal agents based on the structure of Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide. Another area of interest is the study of Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide's potential use in the treatment of bacterial infections. Finally, there is a need for further research into the mechanisms of action of Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide, which may lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide is a synthetic organic compound that has been extensively studied for its potential use as an antifungal agent. It has broad-spectrum antifungal activity and has been shown to be effective against a wide range of fungal species. Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has several biochemical and physiological effects, including the inhibition of enzyme activity and the induction of oxidative stress. While Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has some limitations, it remains a valuable tool in the study of fungal biology. There are several future directions for research on Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide, including the development of more specific and potent antifungal agents and the study of its potential use in the treatment of bacterial infections.
合成法
The synthesis of Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide can be achieved through a multistep process involving the reaction of various reagents. The most commonly used method for synthesizing Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide involves the reaction of 4-(4-fluorophenoxy)pyrimidine-5-thiol with isobutyraldehyde hydrazone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is then reduced to the final product.
科学的研究の応用
Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has been extensively studied for its potential use as an antifungal agent. It has been shown to be effective against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has also been found to have antibacterial properties and has been shown to be effective against both gram-positive and gram-negative bacteria.
特性
CAS番号 |
137927-78-7 |
|---|---|
製品名 |
Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide |
分子式 |
C15H15FN4O2S |
分子量 |
334.4 g/mol |
IUPAC名 |
2-[6-(4-fluorophenoxy)pyrimidin-4-yl]sulfanyl-N-(propan-2-ylideneamino)acetamide |
InChI |
InChI=1S/C15H15FN4O2S/c1-10(2)19-20-13(21)8-23-15-7-14(17-9-18-15)22-12-5-3-11(16)4-6-12/h3-7,9H,8H2,1-2H3,(H,20,21) |
InChIキー |
IJDPVAIJEKZOCY-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)CSC1=NC=NC(=C1)OC2=CC=C(C=C2)F)C |
正規SMILES |
CC(=NNC(=O)CSC1=NC=NC(=C1)OC2=CC=C(C=C2)F)C |
その他のCAS番号 |
137927-78-7 |
同義語 |
((6-(4-Fluorophenoxy)-4-pyrimidinyl)thio)acetic acid (1-methylethylidene)hydrazide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




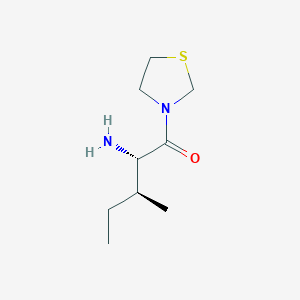
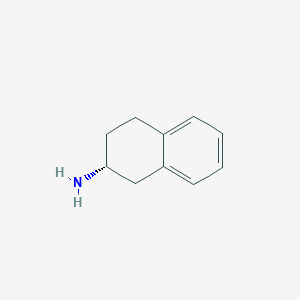

![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)
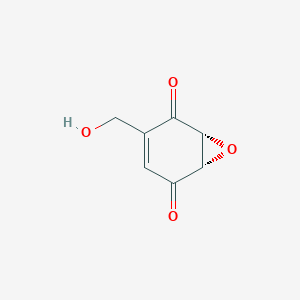
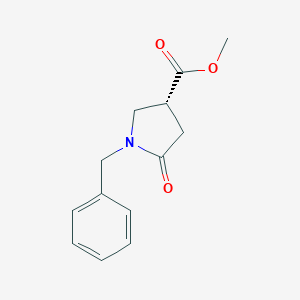
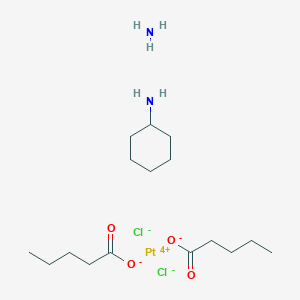
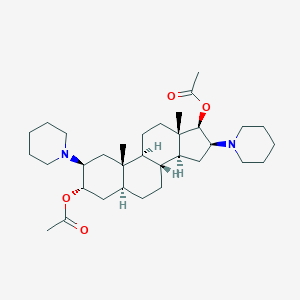
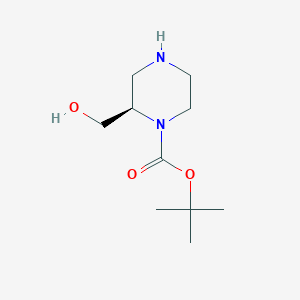
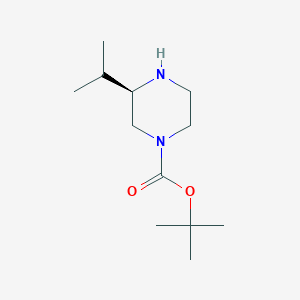
![(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B152146.png)
